
NPR-C activator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NPR-C activator 1 is a potent activator of the natriuretic peptide receptor C (NPR-C). This receptor is involved in the regulation of vascular homeostasis, making this compound a significant compound in cardiovascular research. The compound has shown promising in vivo pharmacokinetic properties and acts as an effective agonist with an EC50 value of approximately 1 micromolar .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NPR-C activator 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The compound is synthesized in bulk using scalable chemical processes, followed by purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: NPR-C activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
NPR-C activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the natriuretic peptide receptor C and its role in vascular homeostasis.
Biology: Investigates the biological pathways involving natriuretic peptides and their receptors.
Medicine: Explores potential therapeutic applications in cardiovascular diseases, given its role in regulating vascular functions.
Industry: Utilized in the development of new cardiovascular drugs and treatments .
作用机制
NPR-C activator 1 exerts its effects by binding to the natriuretic peptide receptor C, which is a G-protein-coupled receptor. This binding activates downstream signaling pathways that regulate vascular homeostasis. The compound’s action involves modulation of cyclic adenosine monophosphate (cAMP) levels and other intracellular signaling molecules .
相似化合物的比较
C-type natriuretic peptide (CNP): A natural ligand for NPR-C, involved in similar regulatory functions.
Atrial natriuretic peptide (ANP): Another natriuretic peptide with overlapping functions but different receptor specificity.
Brain natriuretic peptide (BNP): Similar to ANP, with distinct physiological roles
Uniqueness: NPR-C activator 1 is unique due to its high specificity and potency as an NPR-C agonist. Unlike natural peptides, it offers better stability and pharmacokinetic properties, making it a valuable tool in cardiovascular research .
属性
分子式 |
C18H24N6O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |
InChI |
InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |
InChI 键 |
FQPCIIXSQCSDSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



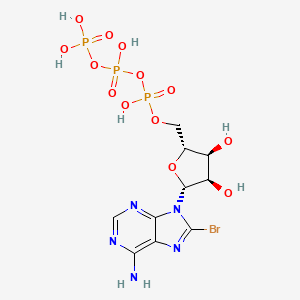
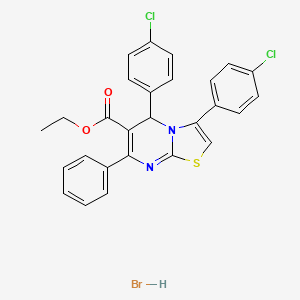

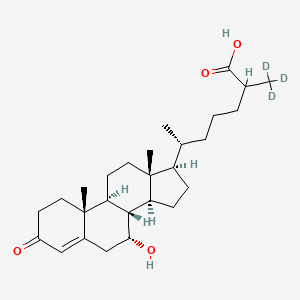
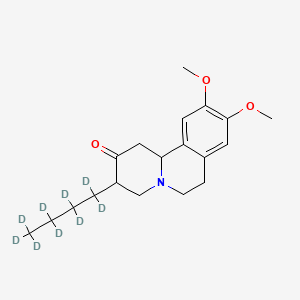
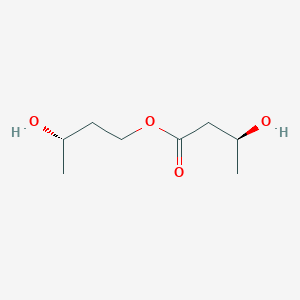
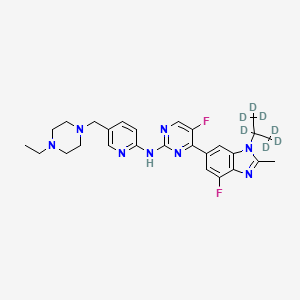
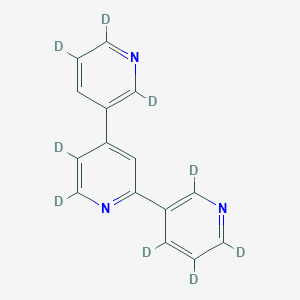
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
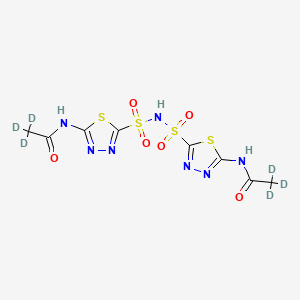
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
